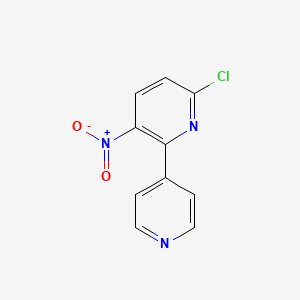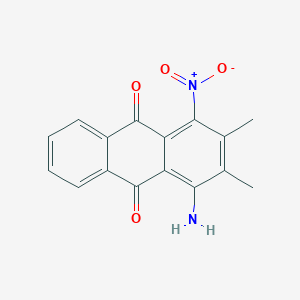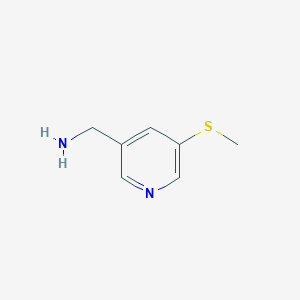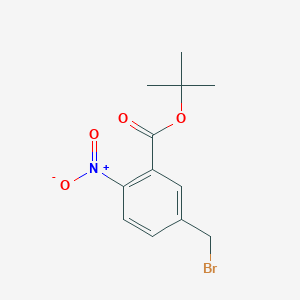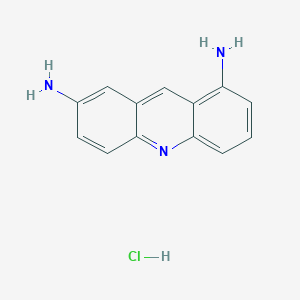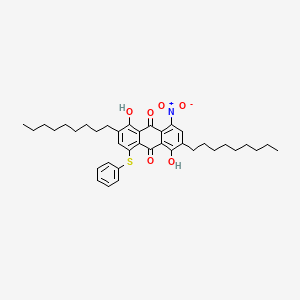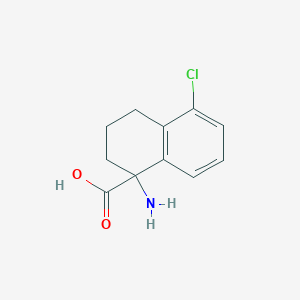
1-Naphthalenecarboxylic acid, 1-amino-5-chloro-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group, an amino group, and a chlorine atom. The tetrahydro configuration indicates that the naphthalene ring is partially saturated, adding to its chemical versatility.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to yield the desired product .
Analyse Chemischer Reaktionen
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydronaphthalenes.
Substitution: The amino and chloro groups on the naphthalene ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces fully saturated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s amino and chloro groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
1-Naphthalenecarboxylic acid: Lacks the amino and chloro groups, making it less versatile in chemical reactions.
Indole derivatives: These compounds share some structural similarities but differ in their biological activities and applications.
1,5-Naphthyridines: These compounds have a similar naphthalene core but differ in their nitrogen substitution patterns, leading to different reactivity and applications.
The uniqueness of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
1-amino-5-chloro-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-5-1-4-8-7(9)3-2-6-11(8,13)10(14)15/h1,4-5H,2-3,6,13H2,(H,14,15) |
InChI-Schlüssel |
BJHOGOCBKJGOAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2Cl)C(C1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


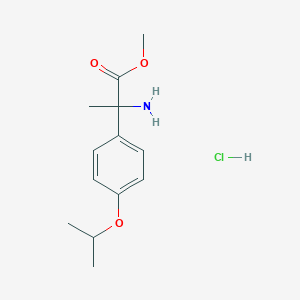
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
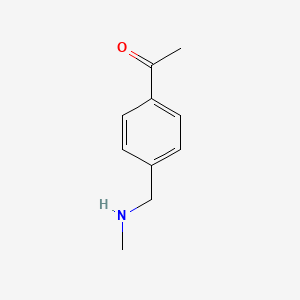

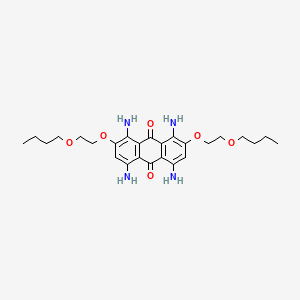
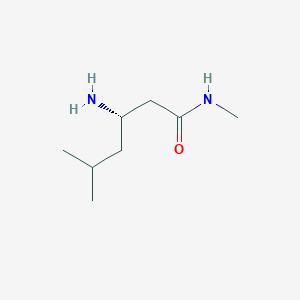
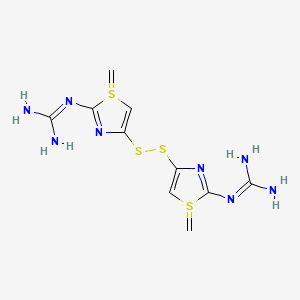
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
